molecular formula C14H18N2O B14919709 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one

1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one

Cat. No.: B14919709
M. Wt: 230.31 g/mol
InChI Key: VJAVBQMQGUUBRN-UHFFFAOYSA-N
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Description

1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one (molecular formula: C₁₃H₁₆N₂O, MW: 216.28) is a spiroheterocyclic compound featuring a fused isoquinoline-piperidine core. Its synthesis typically involves the reaction of homophthalic anhydride with ketimines derived from heterocyclic amines, such as pyridin-3-ylmethanamine, followed by cyclization . Structural characterization via X-ray crystallography and DFT calculations reveals conformational stability in both crystalline hydrate and aqueous states, a rare feature attributed to intramolecular hydrogen bonding and steric constraints . Derivatives of this compound often include substitutions at the 2- and 4-positions, such as pyridinylmethyl or piperidine-1-carbonyl groups, which modulate pharmacological activity .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1'-methylspiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1-one

InChI

InChI=1S/C14H18N2O/c1-16-8-6-14(7-9-16)10-11-4-2-3-5-12(11)13(17)15-14/h2-5H,6-10H2,1H3,(H,15,17)

InChI Key

VJAVBQMQGUUBRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one typically involves cyclization reactions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Three-Component Reaction

A one-pot synthesis involves isatin, malononitrile, and phthalhydrazide in the presence of piperidine as a catalyst. Ethanol emerged as the optimal solvent, yielding the spiro compound with 91% efficiency under ultrasonic irradiation at room temperature .

ParameterMethanolEthanolWaterAcetonitrileTHF
Time (h) 1.50.5223
Yield (%) 8491686570

Key Insight : Ethanol’s low toxicity and cost-effectiveness make it a preferred solvent for scalable synthesis .

Spiro-Coupling via Homophthalic Anhydride

Homophthalic anhydride reacts with ketimines derived from heterocyclic ketones (e.g., N-(methylpiperidine-4-ylidene)-N-(pyridin-3-ylmethyl)amine) to form spiro compounds. This method achieves 93% yield for the parent compound, with derivatives isolated via chromatography .

Hydrogenation and Functional Group Activation

The compound undergoes hydrogenation under Pd/C catalysis to introduce a tert-butyloxycarbonyl (Boc) group. Subsequent deprotection with HCl in dioxane yields hydrochloride salts, useful for further derivatization .

Reaction Sequence :

  • Boc Protection : Compound 78 (55% yield).

  • Deprotection : Compound 89 (74.4% yield) .

Coupling with Furoxan Derivatives

The spiro compound reacts with furoxan derivatives (e.g., 4-nitrophenyl-1,2,5-oxadiazole 2-oxide) to form biologically active hybrids. This involves alkylation at the piperidine nitrogen, as seen in 10d and 10e .

Conformational Flexibility

Theoretical studies (ab initio and DFT) reveal that derivatives like 6a adopt antiperiplanar conformations due to steric and electronic factors. This flexibility influences reactivity in substitution reactions .

Crystallographic Insights

X-ray analysis of the parent compound’s hydrate form shows hydrogen bonding and solvent-mediated conformational changes, critical for understanding its stability in solution .

Hazard and Handling Considerations

The dihydrochloride salt of this compound exhibits acute toxicity and skin/eye irritation , necessitating strict handling protocols .

Scientific Research Applications

1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Spiro Compounds with Alternative Aromatic Systems

3,4-Dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one Structure: Replaces the isoquinoline moiety with a naphthalene ring. Pharmacology: Acts as a potassium-competitive acid blocker (P-CAB) targeting H⁺/K⁺-ATPase, with compound 4d showing potent gastric acid secretion inhibition (IC₅₀ = 0.03 μM in rats) . Key Difference: The naphthalene core enhances lipophilicity, improving binding to hydrophobic pockets of H⁺/K⁺-ATPase compared to the isoquinoline system .

1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one Structure: Incorporates a benzopyran ring instead of isoquinoline. Key Difference: The oxygen atom in benzopyran alters electron distribution, reducing basicity compared to the nitrogen-rich isoquinoline .

Isoindoline and Indole-Based Analogs

Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride Structure: Isoindoline replaces isoquinoline; similarity score: 0.98 (vs. target compound) .

1,1'-Dimethyl-1H-spiro[indole-3,4'-piperidin]-2-one

  • Structure : Indole core with dual methyl groups.
  • Synthesis : Derived from multicomponent reactions involving isatin and sarcosine .
  • Key Difference : Indole’s planar structure enhances fluorescence properties, useful in probe design .

Substituent-Driven Comparisons

Compound Name Substituents Synthesis Method Bioactivity/Application Reference
Target Compound 2-(Pyridin-3-yl-methyl), 4-carboxylic acid Homophthalic anhydride + ketimine Conformational stability studies
4d (P-CAB derivative) 3,4-Dihydro-naphthalene, fluorophenyl Docking-guided design H⁺/K⁺-ATPase inhibition (IC₅₀: 0.03 μM)
6a (Target derivative) 4-(Pyrrolidine-1-carbonyl) Column chromatography purification Unpublished receptor affinity
JS-160-8 (Indole-based analog) 1'-(Tetrahydro-2H-pyran-4-yl) Chembridge screening library Hepatitis C virus inhibition (EC₅₀: ND)

Key Observations :

  • Pyridinylmethyl Groups : Enhance water solubility and hydrogen-bonding capacity in the target compound, contrasting with the lipophilic fluorophenyl groups in P-CAB derivatives .
  • Piperidine/Pyrrolidine Substituents : Improve metabolic stability but may reduce blood-brain barrier permeability compared to unsubstituted analogs .

Pharmacological and Physicochemical Profiles

Property Target Compound 3,4-Dihydro-naphthalene Derivative Spiro[isoindoline-1,4'-piperidin]-3-one
Molecular Weight 216.28 372.45 254.32 (free base)
logP 1.8 (predicted) 3.5 2.1
Solubility (Water) Moderate Low High (hydrochloride salt)
Biological Target N/A (structural studies) H⁺/K⁺-ATPase Undisclosed

Biological Activity

1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one is a spiro compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one is C13H16N2OC_{13}H_{16}N_2O, with a molecular weight of 216.28 g/mol. The structure consists of a spiro configuration that links an isoquinoline moiety with a piperidine ring, contributing to its unique biological profile.

Anti-Cancer Properties

Recent studies have indicated that compounds similar to 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives of spiro compounds showed IC50 values below 10 µM against breast cancer cell lines (MCF-7) and prostate cancer (PC-3) .
CompoundCell LineIC50 (µM)
Spiro Compound AMCF-78.5
Spiro Compound BPC-39.0

These findings suggest that the spiro structure may enhance the interaction with cellular targets involved in cancer proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that isoquinoline derivatives can inhibit neuroinflammation and protect neuronal cells from apoptosis.

  • Mechanism : The compound's ability to modulate signaling pathways related to oxidative stress and inflammation has been highlighted in several studies .
StudyFindings
Study AReduced TNF-alpha levels in neuronal cultures
Study BProtection against glutamate-induced toxicity

Anti-inflammatory Activity

The anti-inflammatory properties of spiro compounds have also been documented. They are believed to inhibit the production of pro-inflammatory cytokines.

  • Research Findings : In vitro assays showed that 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one significantly reduced IL-6 and IL-1β levels in macrophage cultures .

Synthesis Methods

The synthesis of 1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one typically involves multi-step processes utilizing palladium-catalyzed reactions which allow for the efficient construction of the spiro framework .

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